4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-2-4-15(5-3-13)19-22-17(12-24-19)10-11-21-18(23)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGMPZCQAYTPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazole derivatives.
Scientific Research Applications
4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in the Benzamide Core
4-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (G571-0287)
- Structural Difference : The benzamide’s 4-fluoro substituent is replaced with 4-ethoxy.
- This substitution may reduce electronegativity, affecting hydrogen-bonding interactions in target binding .
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structural Difference : The ethyl-thiazole side chain is replaced with a direct thiazol-2-yl linkage to the benzamide, and the 4-methylphenyl is substituted with 3-(trifluoromethyl)phenyl.
- The absence of an ethyl spacer may reduce conformational flexibility, impacting target engagement .
Modifications in the Thiazole Ring and Side Chain
4-Fluoro-N-[2-(4-(7-methoxynaphthalen-1-yl)piperazin-1-yl)ethyl]benzamide (S-14506)
- Structural Difference : The thiazole ring is replaced with a piperazine group bearing a 7-methoxynaphthalene substituent.
- Implications : This modification confers high selectivity for the 5-HT1A receptor, demonstrating that replacing the thiazole with a piperazine scaffold shifts pharmacological activity toward serotonergic pathways. The ethyl spacer length remains critical for receptor interaction .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Difference : The thiazole ring is absent; the side chain is a simple phenethyl group with 3,4-dimethoxy substituents.
- Methoxy groups enhance π-π stacking but may increase susceptibility to oxidative metabolism .
Crystallographic and Conformational Insights
4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide
- Key Findings: Dihedral angles between fluorophenyl rings (88.43°) and thioamide groups (47.00°) indicate a non-planar conformation, reducing π-orbital overlap and favoring specific hydrogen-bonding interactions. Intramolecular N–H⋯O and N–H⋯S hydrogen bonds stabilize the thioamide tautomer, which may enhance metabolic stability compared to oxo analogs .
Biological Activity
4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described by the following IUPAC name:
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. One common method includes:
- Formation of Thiazole Ring : Utilizing thiourea and α-halo ketones.
- Substitution Reactions : Introducing the 4-fluorobenzamide moiety through nucleophilic substitution.
Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. In a study focusing on thiazole derivatives, it was found that the presence of electron-donating groups, such as methyl groups on phenyl rings, enhances cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound showed IC50 values less than that of standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with structural modifications:
- Case Study : A derivative with a similar thiazole structure demonstrated comparable antibacterial activity to norfloxacin against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key observations include:
- Methyl Substitution : The presence of a methyl group at the para position on the phenyl ring significantly increases anticancer activity.
- Fluorine Substitution : The introduction of fluorine atoms can enhance lipophilicity, aiding in better membrane penetration and biological efficacy.
| Structural Feature | Biological Activity |
|---|---|
| Methyl Group (para) | Increased cytotoxicity |
| Fluorine Atom | Enhanced membrane penetration |
| Thiazole Ring | Antimicrobial and antitumor properties |
Case Studies
- Anticancer Efficacy : In vitro studies have shown that this compound exhibits significant growth inhibition in various cancer cell lines. Molecular dynamics simulations revealed interactions with key proteins involved in apoptosis pathways .
- Antimicrobial Testing : A series of thiazole derivatives were tested for their antibacterial properties using the agar diffusion method, showing promising results against common pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide?
- Methodological Answer : Synthesis typically involves multi-step pathways, starting with the preparation of thiazole and benzamide intermediates. For example:
- Step 1 : Condensation of 4-methylacetophenone with thiourea to form the thiazole ring.
- Step 2 : Alkylation of the thiazole intermediate with ethyl bromoacetate.
- Step 3 : Amidation with 4-fluorobenzoic acid derivatives under coupling agents like EDCI/HOBt.
- Critical Parameters : Temperature control (<60°C), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., pyridine for acid scavenging). Reaction progress should be monitored via TLC and HPLC .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks (e.g., distinguishing thiazole C-2 and C-4 positions).
- Mass Spectrometry (ESI-MS or HRMS) for molecular weight validation.
- HPLC (>95% purity threshold) with UV detection at 254 nm.
- IR Spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorometric assays for kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer pathways?
- Methodological Answer : Combine in silico and in vitro approaches:
- Molecular Docking : Screen against targets like EGFR (PDB ID: 1M17) or PARP using AutoDock Vina, focusing on thiazole-amide interactions.
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells.
- Western Blotting : Validate protein-level changes (e.g., p53, Bax/Bcl-2 ratios) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Address variability through:
- Standardized Assay Conditions : Uniform cell lines (e.g., ATCC-certified), serum-free media, and controlled O₂ levels.
- Metabolic Stability Tests : LC-MS to assess compound degradation in assay buffers.
- Comparative Studies : Benchmark against structurally similar analogs (e.g., 4-methoxy or 4-chloro derivatives) to isolate substituent effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with 4-CF₃ or 4-OCH₃) and compare bioactivity.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with IC₅₀ values.
- Crystallography : Resolve ligand-target co-crystals (e.g., with tubulin) to identify binding motifs .
Q. How can stability and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products via LC-MS.
- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance aqueous solubility.
- Pharmacokinetics : Conduct rodent studies with IV/PO dosing, monitoring plasma half-life and bioavailability via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
